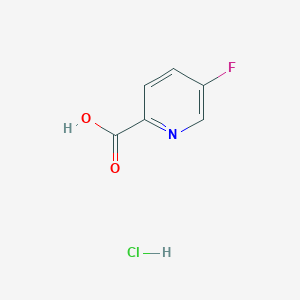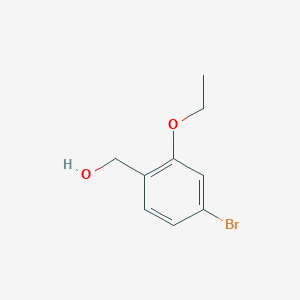
4-Bromo-2-ethoxybenzyl alcohol
Descripción general
Descripción
Molecular Structure Analysis
The IUPAC name for 4-Bromo-2-ethoxybenzyl alcohol is (4-bromo-2-ethoxyphenyl)methanol . The InChI code is 1S/C9H11BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 .Chemical Reactions Analysis
Alcohols, including this compound, can undergo a variety of reactions. One of the most important reactions of alcohols is their oxidation to carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids .Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.09 . It is a solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Bromination in Organic Synthesis
Nakatani et al. (1984) studied the bromination of various benzyl alcohols, including derivatives similar to 4-Bromo-2-ethoxybenzyl alcohol, focusing on how substituents' electronegativity affects product formation. This research is significant in the field of organic synthesis, particularly in the bromination of aromatic nuclei (Nakatani et al., 1984).
Marine Algae and Bromophenols
Xu et al. (2004) isolated novel dibenzyl bromophenols from the brown alga Leathesia nana, which bear structural similarities to this compound. These compounds were analyzed for their structure and potential biological activities, highlighting the significance of natural bromophenols in medicinal chemistry and natural product research (Xu et al., 2004).
Photocatalytic Oxidation
Higashimoto et al. (2009) researched the photocatalytic oxidation of benzyl alcohols, including derivatives, into corresponding aldehydes using titanium dioxide. This study contributes to understanding the photocatalytic reactions of compounds like this compound and their applications in environmental and synthetic chemistry (Higashimoto et al., 2009).
Synthesis of Polycyclic Aromatic Hydrocarbons
Iwasaki et al. (2015) demonstrated the use of o-Bromobenzyl alcohol, a compound structurally related to this compound, in synthesizing polycyclic aromatic hydrocarbons through palladium-catalyzed reactions. This research is relevant for synthesizing complex organic molecules and potential applications in material science (Iwasaki et al., 2015).
Aldehyde Synthesis
Curran and Yu (1992) introduced new alcohol protecting groups, including o-bromobenzyl, which is structurally related to this compound, demonstrating their utility in aldehyde synthesis. This research has implications in synthetic organic chemistry, particularly in the field of protecting group strategies (Curran & Yu, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromo-2-ethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSHSHCSQMPIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742666 | |
| Record name | (4-Bromo-2-ethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094750-85-2 | |
| Record name | (4-Bromo-2-ethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






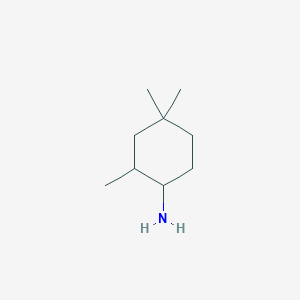

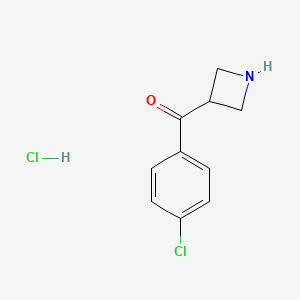
![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)
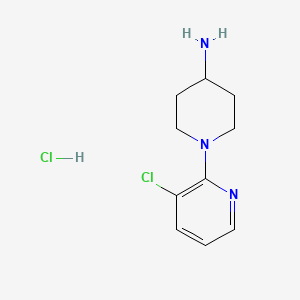
![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1374672.png)
